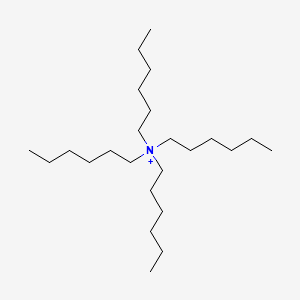

Tetrahexylammonium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetrahexylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90863368 | |

| Record name | N,N,N-Trihexylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20256-54-6 | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tetrahexylammonium bromide (THABr), a versatile quaternary ammonium salt. The information is compiled to assist in its application in research, particularly in organic synthesis, formulation science, and drug delivery.

Core Physicochemical Properties

This compound bromide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four hexyl chains, with bromide as the counter-ion. This structure gives it amphiphilic properties, making it useful as a phase-transfer catalyst and a surfactant.[1][2] It typically appears as a white to off-white or pale yellow crystalline powder and is known to be hygroscopic.[3]

General and Physical Properties

A summary of the key identification and physical properties of this compound bromide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₅₂BrN | [4][5] |

| Molecular Weight | 434.58 g/mol | [5][6] |

| CAS Number | 4328-13-6 | [4][5] |

| Appearance | White to off-white/pale yellow crystalline powder | [2] |

| Melting Point | 97-101 °C | |

| Hygroscopicity | Hygroscopic | [3] |

Solubility

Surfactant Properties

As a cationic surfactant, this compound bromide has the ability to form micelles in solution. However, a specific Critical Micelle Concentration (CMC) value for this compound bromide is not available in the surveyed literature. The CMC is a critical parameter that can be determined experimentally using various methods as detailed in the protocols section of this guide.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound bromide. While detailed spectral analyses are best performed with dedicated instrumentation, a summary of available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra for this compound bromide are available in spectral databases.[4][7] These spectra are consistent with the structure of a this compound cation, showing characteristic signals for the different methylene groups of the hexyl chains and the terminal methyl groups.

Infrared (IR) Spectroscopy

IR spectra of this compound bromide show characteristic peaks for C-H stretching and bending vibrations of the alkyl chains.[7][8]

Mass Spectrometry (MS)

Mass spectrometry data for this compound bromide is available.[7][9] The fragmentation pattern would be expected to show the this compound cation and fragments resulting from the loss of alkyl chains. Due to the presence of bromine, the mass spectrum will exhibit characteristic isotopic peaks for fragments containing bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] A list of observed mass-to-charge ratios (m/z) from one source is presented in Table 2.[9]

| m/z | Relative Abundance |

| 41.0 | 9.4% |

| 43.0 | 29.9% |

| 128.0 | 25.1% |

| 198.0 | 100.0% |

| 199.0 | 14.9% |

Thermal Properties

Applications and Mechanisms of Action

This compound bromide is utilized in a variety of applications owing to its chemical properties.

Phase-Transfer Catalysis

One of the primary applications of this compound bromide is as a phase-transfer catalyst.[2][12] It facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic this compound cation forms an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[13][14][15]

Antibacterial and Antiproliferative Activity

Quaternary ammonium compounds, including this compound bromide, are known for their antimicrobial properties.[16][17][18][19] The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[18][20] Studies have shown that this compound bromide possesses antibacterial potential against both Gram-positive (e.g., S. aureus) and Gram-negative (H. influenzae) bacteria.[21] It has also been investigated for its antiproliferative effects on cancer cell lines.[21]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound bromide are provided below.

Determination of Solubility (Isothermal Shake-Flask Method)

This protocol describes a common method for determining the solubility of a solid in a liquid.

-

Preparation of Saturated Solution : Add an excess amount of this compound bromide to a known volume of the solvent in a sealed container.

-

Equilibration : Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to avoid transferring any solid particles.

-

Analysis : Determine the concentration of this compound bromide in the sampled solution using a suitable analytical method, such as gravimetry (after solvent evaporation) or UV-Vis spectroscopy with a calibration curve.

-

Calculation : Calculate the solubility in the desired units (e.g., g/100 mL).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.

-

Solution Preparation : Prepare a series of aqueous solutions of this compound bromide with varying concentrations.

-

Measurement : Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis : Plot the surface tension as a function of the logarithm of the concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.

-

Solution Preparation : Prepare a series of aqueous solutions of this compound bromide of different concentrations.

-

Measurement : Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis : Plot the conductivity versus the concentration of the surfactant. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data should be followed.

-

NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Record ¹H and ¹³C NMR spectra on a spectrometer. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

-

IR Spectroscopy : Prepare the sample as a KBr pellet or a mull. Alternatively, use an ATR-FTIR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry : Introduce the sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Obtain the mass spectrum in the desired mass range.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Sample Preparation : Place a small, accurately weighed amount of this compound bromide (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup : Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition : Continuously record the sample weight as a function of temperature.

-

Data Analysis : The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a measure of the thermal stability of the compound.

References

- 1. CAS 4328-13-6: this compound bromide | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound bromide | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound bromide [webbook.nist.gov]

- 6. 4328-13-6 CAS MSDS (TETRA-N-HEXYLAMMONIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. TETRA-N-HEXYLAMMONIUM BROMIDE(4328-13-6) 13C NMR [m.chemicalbook.com]

- 10. savemyexams.com [savemyexams.com]

- 11. This compound bromide [webbook.nist.gov]

- 12. This compound bromide | 4328-13-6 | Benchchem [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Antiproliferative and antibacterial potential of this compound bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Tetrahexylammonium Salts

This compound (THA) salts are quaternary ammonium compounds characterized by a central nitrogen atom bonded to four hexyl chains. These salts, such as this compound bromide (THABr), are notable for their applications as phase-transfer catalysts (PTCs), electrolytes in electrochemical research, and as components of ionic liquids.[1][2][3] Their efficacy in these roles stems from the lipophilic nature of the hexyl chains, which allows for the transport of anions into organic, non-polar phases, thereby facilitating reactions between immiscible reactants.[4][5] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound salts, complete with detailed experimental protocols and comparative data.

Synthesis of this compound Salts

The two primary methods for synthesizing this compound salts are direct quaternization via the Menshutkin reaction and anion exchange from a pre-existing this compound salt.

The Menshutkin Reaction

The most direct route to tetraalkylammonium halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[6][7] For THA salts, this involves reacting trihexylamine with a hexyl halide (e.g., 1-bromobutane or 1-iodohexane).[1][8] The reaction is a classic SN2 process and is the preferred method for preparing quaternary ammonium salts.[6]

The general reaction is: (CH₃(CH₂)₅)₃N + CH₃(CH₂)₅-X → [CH₃(CH₂)₅]₄N⁺X⁻ (where X = Cl, Br, I)

Factors such as solvent polarity, reaction temperature, and the nature of the leaving group significantly influence the reaction rate.[7] Polar aprotic solvents and higher temperatures accelerate the reaction.[7] The reactivity of the alkyl halide follows the order: Iodide > Bromide > Chloride.[6][7] Compared to the synthesis of smaller analogues like tetrabutylammonium bromide (TBAB), the synthesis of this compound bromide (THABr) typically requires higher temperatures, often in the range of 90–100°C, to account for the reduced reactivity of the longer alkyl chains.[1]

Figure 1: General workflow for the Menshutkin reaction.

Experimental Protocol: Synthesis of this compound Bromide (THABr)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trihexylamine (1.0 eq) and 1-bromobutane (1.05 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide.[9]

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere (e.g., nitrogen).[1][9]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or ¹H NMR, until the starting material is consumed. This may take several hours to days.

-

Workup (Initial): After cooling the reaction mixture to room temperature, add water to the solution. The THABr product will preferentially partition into the aqueous phase.[9]

-

Isolation: Separate the aqueous phase. The crude product can be precipitated by adding a non-polar solvent like diethyl ether, followed by filtration and drying.[9] Alternatively, the solvent can be removed under reduced pressure.

Anion Exchange (Metathesis)

Anion exchange is a versatile method for preparing THA salts with different counter-ions when a particular halide salt is not accessible through direct synthesis or is more expensive.[1] This process involves reacting an existing this compound salt (e.g., THABr) with a salt containing the desired anion.

Experimental Protocol: Anion Exchange

-

Dissolution: Dissolve the starting this compound salt (e.g., THA-Br) in a suitable solvent, such as water.

-

Anion Source: Add an aqueous solution of a salt containing the desired anion (e.g., sodium penicillanate 1,1-dioxide to form THA-penicillanate 1,1-dioxide).[10]

-

Extraction: Add an organic solvent (e.g., chloroform) and stir vigorously. The newly formed, more lipophilic THA salt will transfer to the organic phase.[10]

-

Purification: Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the final product.[10]

Figure 2: Anion exchange via liquid-liquid phase transfer.

Purification of this compound Salts

Crude THA salts often contain unreacted starting materials and byproducts. Several techniques can be employed to achieve high purity, which is critical for applications in research and drug development.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[11] The ideal solvent is one in which the THA salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12][13]

Experimental Protocol: Recrystallization

-

Solvent Selection: Test various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, or mixtures like ethyl acetate/acetonitrile) to find an optimal system.[14][15]

-

Dissolution: Dissolve the crude THA salt in a minimum amount of the chosen hot solvent to form a saturated solution.[11][12]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11][13] An ice bath can be used to maximize the yield once crystal formation is well underway.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Ion-Exchange Chromatography

This technique is highly effective for removing residual ionic impurities.[16] Cation-exchange resins can be used to capture the positively charged this compound cation, allowing anionic and neutral impurities to be washed away. The purified salt is then eluted.

Experimental Protocol: Cation-Exchange Chromatography

-

Column Preparation: Select a suitable cation-exchange column and equilibrate it according to the manufacturer's instructions.[17]

-

Sample Loading: Dissolve the crude THA salt in the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase. Neutral and anionic impurities will pass through.

-

Product Release: Elute the bound THA salt using a mobile phase with a higher ionic strength or a different pH to disrupt the electrostatic interaction with the resin.

-

Isolation: Collect the fractions containing the pure product and remove the solvent.

Solvent Washing / Extraction

A simple liquid-liquid extraction or washing step can effectively remove unreacted, non-polar starting materials like trihexylamine and hexyl bromide.

Experimental Protocol: Solvent Wash

-

Dissolution: Dissolve the crude product in a polar solvent in which it is highly soluble (e.g., water or acetonitrile).

-

Washing: Transfer the solution to a separatory funnel and wash it repeatedly with a non-polar solvent like hexanes or diethyl ether.[18] The non-polar impurities will partition into the organic phase.

-

Isolation: Collect the purified polar layer and remove the solvent by rotary evaporation to recover the THA salt.

Figure 3: A comprehensive workflow for the purification of THA salts.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound salts.

Analytical Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The spectra for this compound salts are characterized by signals corresponding to the hexyl chains. The protons on the alpha-carbon (adjacent to the nitrogen) typically appear as a triplet around 3.2-3.4 ppm, with the other methylene groups appearing between 1.2-1.7 ppm and the terminal methyl group as a triplet around 0.9 ppm.[19][20]

-

HPLC: High-Performance Liquid Chromatography is a standard method for assessing purity.[21] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an ion-pairing agent or buffer) can be used.[22][23] Purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.[21]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the this compound cation.[24]

Quantitative Data Summary

The following tables summarize typical data associated with this compound salts.

Table 1: Physicochemical Properties of this compound Bromide

| Property | Value | Reference |

| CAS Number | 4328-13-6 | [25] |

| Molecular Formula | C₂₄H₅₂N·Br | [25] |

| Molecular Weight | 434.58 g/mol | [25] |

| Appearance | White to off-white crystals | [3] |

| Melting Point | 99 - 100 °C | [3] |

| Purity (Commercial) | ≥98% | [25][26] |

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition | Reference |

| Column | Reverse-phase C18 or Acclaim Surfactant | [21][23] |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., Ammonium formate) | [22] |

| Detection | Suppressed Conductivity, ELSD, or UV (if applicable) | [22][23] |

| Flow Rate | 1.0 mL/min | [22] |

| Retention Time (THABr) | ~10.25 min (on Acclaim Surfactant column) | [23] |

Table 3: Comparison of Synthesis Parameters

| Parameter | Menshutkin Reaction | Anion Exchange |

| Reactants | Trihexylamine, Hexyl Halide | THA-Halide, Salt of desired anion |

| Typical Solvents | Acetonitrile, DMF, Alcohols | Water, Chloroform, Dichloromethane |

| Temperature | Elevated (e.g., 90-100 °C) | Room Temperature |

| Key Advantage | Direct route to target halide | Versatile for creating various salts |

| Key Disadvantage | Can be slow, requires heat | Requires a pre-synthesized THA salt |

References

- 1. This compound bromide | 4328-13-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 6. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 7. Menshutkin_reaction [chemeurope.com]

- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 9. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 23. Improved separation of tetra-alkylammonium salts by HPLC with suppressed conductivity detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 24. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scbt.com [scbt.com]

- 26. This compound Bromide | 4328-13-6 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Thermal Decomposition of Tetrahexylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetrahexylammonium compounds. This compound salts are a class of quaternary ammonium compounds with wide-ranging applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of nanoparticles. Understanding their thermal stability and decomposition pathways is critical for ensuring their safe and effective use in research and pharmaceutical development, where thermal processes are often employed. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes the decomposition pathways and analytical workflows.

Quantitative Data on Thermal Properties

The thermal stability of this compound compounds is influenced by the nature of the counter-ion. The following table summarizes available data on the physical and thermal properties of various this compound salts.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Hazardous Decomposition Products |

| This compound Bromide | 4328-13-6 | C₂₄H₅₂BrN | 434.58 | 99-100[1] | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOₓ), Hydrogen bromide[2] |

| This compound Chloride | 5922-92-9 | C₂₄H₅₂ClN | 390.13 | 111-113[3] | Hydrogen chloride, Nitrogen oxides, Carbon monoxide, Carbon dioxide[3] |

| This compound Iodide | 2138-24-1 | C₂₄H₅₂IN | 481.58 | 101-106[4][5] | Not explicitly detailed, but expected to include nitrogen oxides, carbon oxides, and hydrogen iodide. |

| This compound Hexafluorophosphate | 109241-90-9 | C₂₄H₅₂F₆NP | 499.64 | 135-138[6] | Not explicitly detailed, but expected to include nitrogen oxides, carbon oxides, and phosphorus and fluorine compounds. |

Thermal Decomposition Mechanisms

The thermal decomposition of tetraalkylammonium salts, including this compound compounds, primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution (a retro-Menshutkin reaction). The dominant pathway can be influenced by factors such as the nature of the anion, the steric hindrance around the nitrogen atom, and the temperature.

Hofmann Elimination

This pathway is favored by the presence of a non-nucleophilic counter-ion and results in the formation of a tertiary amine (trihexylamine), an alkene (1-hexene), and a protonated anion.

Nucleophilic Substitution (Retro-Menshutkin Reaction)

This pathway is more prevalent with nucleophilic anions, such as halides. The anion attacks one of the α-carbon atoms of the hexyl chains, leading to the formation of a tertiary amine (trihexylamine) and a hexyl halide.

A visual representation of these primary decomposition pathways is provided below.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound compounds, several analytical techniques are commonly employed. The following sections detail the typical methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of a this compound compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound salt is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, in a this compound compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks for melting and some decomposition processes, and exothermic peaks for other decomposition or phase transition events. The peak area can be integrated to determine the enthalpy of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of a this compound compound.

Methodology:

-

Sample Preparation: A small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a filament).

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolyzer, which is directly coupled to the gas chromatograph inlet. The heating is performed in an inert atmosphere.

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium). The different products are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra of the separated products are compared with spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product. The peak areas in the gas chromatogram can be used to estimate the relative abundance of each product.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a this compound compound.

This structured approach, combining TGA, DSC, and Py-GC-MS, provides a thorough understanding of the thermal behavior of this compound compounds, which is essential for their application in thermally sensitive processes within research and industry. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals working with these versatile quaternary ammonium salts.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound bromide | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tetra-n-hexylammonium iodide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. TETRA-N-HEXYLAMMONIUM IODIDE | 2138-24-1 [chemicalbook.com]

- 6. This compound hexafluorophosphate = 97.0 gravimetric 109241-90-9 [sigmaaldrich.com]

A Guide to the Solubility of Tetrahexylammonium Salts in Organic Solvents

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrahexylammonium salts in various organic solvents. This compound salts are a class of quaternary ammonium compounds widely utilized in diverse applications, including as phase transfer catalysts, electrolytes, and in the formulation of ionic liquids. A thorough understanding of their solubility is paramount for optimizing reaction conditions, designing efficient extraction processes, and developing novel formulations in the pharmaceutical and chemical industries.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound salts in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information, the following table summarizes the known quantitative solubility of a specific this compound salt.

| This compound Salt | Solvent | Temperature | Solubility |

| This compound Bromide | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] |

It is important to note that the solubility of this compound salts is influenced by several factors, including the nature of the anion (e.g., bromide, chloride, hexafluorophosphate), the specific organic solvent, and the temperature. Generally, due to the presence of the long hexyl chains, these salts exhibit good solubility in a variety of organic solvents.[2][3]

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, experimental determination is recommended. The following is a general protocol for determining the solubility of a this compound salt in an organic solvent using the isothermal equilibrium method.

Materials and Equipment

-

This compound salt (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC, conductivity meter)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

-

Quantification:

-

Determine the concentration of the this compound salt in the filtered solution using a pre-established analytical method. This could involve:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining salt.

-

Spectrophotometry: If the salt has a suitable chromophore, measure its absorbance at a specific wavelength and determine the concentration using a calibration curve.

-

Chromatography (HPLC): Use an appropriate column and mobile phase to separate and quantify the salt.

-

Conductivity: For ionic salts, measure the conductivity of the solution and relate it to concentration using a calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of a Key Application: Phase Transfer Catalysis

This compound salts are frequently employed as phase transfer catalysts (PTCs).[3][4] These catalysts facilitate the reaction between reactants located in two immiscible phases (typically an aqueous and an organic phase) by transporting one of the reactants across the phase boundary. The following diagram illustrates a typical workflow for a phase transfer catalyzed reaction.

References

Unraveling the Elusive Crystal Structure of Tetrahexylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahexylammonium bromide (THAB), a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₅]₄N⁺Br⁻, is a compound of significant interest in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and in the formulation of ionic liquids.[1] Despite its widespread use, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its precise crystal structure remains elusive. This technical guide consolidates the available information on THAB, outlines the standard experimental protocols for its synthesis and crystal structure analysis, and presents known physical and chemical data. Furthermore, it discusses the anticipated structural characteristics based on related compounds and computational predictions, providing a foundational understanding for researchers in the field.

Introduction

This compound bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four hexyl chains, with a bromide anion.[1] This structure imparts both hydrophobic and lipophilic properties, making it an effective phase-transfer catalyst for a variety of organic reactions.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for elucidating structure-property relationships, which can in turn inform its application in areas such as drug delivery and materials science. While crystallographic data for complexes containing the this compound cation and for structurally related compounds are available, a definitive crystal structure for pure this compound bromide has not been reported in the surveyed literature.

Synthesis and General Properties

The primary route for the synthesis of this compound bromide is the quaternization of trihexylamine with 1-bromohexane. This SN2 reaction is typically carried out by heating the reactants, often without the need for a separate catalyst.[1]

Table 1: Physical and Chemical Properties of this compound Bromide

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₅₂BrN | [2][3] |

| Molecular Weight | 434.58 g/mol | [2] |

| CAS Number | 4328-13-6 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-100 °C | [1] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

Experimental Protocol for Crystal Structure Determination

While a specific published protocol for this compound bromide is unavailable, the following outlines a standard and widely accepted methodology for the single-crystal X-ray diffraction analysis of a small organic molecule.

Crystal Growth

Single crystals of sufficient size and quality are paramount for X-ray diffraction studies. A common method for obtaining such crystals is through slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound bromide, solvents such as ethanol, acetonitrile, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) could be explored.

-

Preparation of Saturated Solution: A saturated solution of this compound bromide is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, single crystals may form.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Data Collection Parameters: The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Anticipated Crystal Structure and Discussion

Based on studies of related quaternary ammonium salts, such as tetraisohexylammonium bromide, several features can be anticipated in the crystal structure of this compound bromide.

-

Conformational Disorder: The flexible hexyl chains are likely to exhibit conformational disorder within the crystal lattice. This means that the chains may adopt multiple orientations, leading to averaged electron density in the diffraction experiment. A study on a dysprosium complex containing the this compound cation noted such partial disorder in the alkyl chains.[4]

-

Packing: The crystal packing will be governed by a balance of electrostatic interactions between the this compound cations and bromide anions, and van der Waals interactions between the long alkyl chains.

-

Symmetry: The overall symmetry of the crystal will be described by one of the 230 space groups. The specific space group will depend on the arrangement of the ions in the unit cell. For comparison, tetraisohexylammonium bromide crystallizes in the P3₂21 space group.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from synthesis to the final crystal structure determination.

Caption: Workflow for this compound Bromide Crystal Structure Analysis.

Conclusion

While a definitive single-crystal structure of this compound bromide is not yet publicly available, this guide provides a comprehensive overview of its synthesis, properties, and the standard methodologies for its crystallographic analysis. The anticipated structural features, such as conformational disorder of the alkyl chains, are discussed based on analogous compounds. The provided workflow and experimental protocols offer a solid foundation for researchers aiming to undertake the crystallographic characterization of this important quaternary ammonium salt. A detailed structural elucidation would be a valuable contribution to the fields of materials science and pharmaceutical development, enabling a more profound understanding of its structure-function relationships.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrahexylammonium Salts

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound (THA) salts. This compound salts are quaternary ammonium compounds featuring a central nitrogen atom bonded to four hexyl chains. Their utility as phase-transfer catalysts, components of ionic liquids, and surfactants in various industrial and biomedical applications necessitates robust analytical methods for structural confirmation and purity assessment.[1][2][3] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with data from UV-Visible (UV-Vis) Spectroscopy.

Core Spectroscopic Data

The spectroscopic data for common this compound salts are summarized below. These values provide a benchmark for the identification and characterization of these compounds.

Table 1: Physical and Mass Spectrometry Data

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Cation [M]⁺ (m/z) |

| This compound Bromide | THABr | 4328-13-6 | C₂₄H₅₂BrN | 434.60[4] | ~354.41[5] |

| This compound Chloride | THACl | 5922-92-9 | C₂₄H₅₂ClN | 390.13[6] | ~354.41[5] |

| This compound Iodide | THAI | 2138-24-1 | C₂₄H₅₂IN | 481.58 | ~354.41[5] |

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Spectra referenced in CDCl₃ or similar non-protic deuterated solvent.

| Nucleus | Assignment | Typical Chemical Shift (ppm) | Description |

| ¹H NMR | α-CH₂ (N-CH₂) | ~3.2 - 3.4 | Triplet, deshielded by the adjacent positively charged nitrogen atom. |

| β-CH₂ | ~1.6 - 1.8 | Multiplet, adjacent to the α-CH₂ group. | |

| γ, δ, ε-CH₂ | ~1.2 - 1.4 | Broad multiplet, representing the bulk of the alkyl chain methylene groups. | |

| ω-CH₃ (Terminal) | ~0.8 - 1.0 | Triplet, the terminal methyl group of the hexyl chain. | |

| ¹³C NMR | α-C (N-CH₂) | ~58 - 60 | Deshielded carbon directly attached to the nitrogen. |

| β-C | ~31 - 32 | ||

| γ-C | ~26 - 27 | ||

| δ-C | ~22 - 23 | ||

| ε-C | ~14 | ||

| ω-C (Terminal) | ~13 - 14 | The terminal methyl carbon. |

Note: Specific chemical shifts can vary slightly based on the counter-ion and solvent used.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Description |

| 2955 - 2965 | νₐₛ(C-H) in CH₃ | Strong | Asymmetric stretching of the terminal methyl groups. |

| 2920 - 2940 | νₐₛ(C-H) in CH₂ | Strong | Asymmetric stretching of the methylene groups in the hexyl chains.[7] |

| 2870 - 2880 | νₛ(C-H) in CH₃ | Medium | Symmetric stretching of the terminal methyl groups. |

| 2850 - 2865 | νₛ(C-H) in CH₂ | Medium | Symmetric stretching of the methylene groups in the hexyl chains.[7] |

| 1460 - 1475 | δ(C-H) in CH₂/CH₃ | Medium | Scissoring and asymmetric deformation of methylene and methyl groups.[7] |

| ~720 | ρ(CH₂) | Weak | Rocking motion of the long methylene chains. |

Visualization of Structures and Processes

Visual diagrams are essential for understanding the molecular structure, experimental procedures, and chemical relationships of this compound salts.

Caption: Tetrahedral core of the this compound cation.

Caption: Experimental workflow from sample preparation to analysis.

Caption: Logical pathway for synthesizing various THA salts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound salts in solution.

-

Objective: To confirm the presence and connectivity of the hexyl chains attached to the nitrogen atom.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and vibrational modes within the molecule, primarily the C-H bonds of the alkyl chains.

-

Objective: To identify the characteristic vibrations of the alkyl chains.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered this compound salt directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal, ensure good contact using the pressure clamp, and record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Perform baseline correction if necessary. Label major peaks corresponding to the C-H stretching and bending vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the this compound cation, confirming its elemental composition.

-

Objective: To confirm the molecular weight of the this compound cation ([C₂₄H₅₂N]⁺).

-

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the this compound salt (approx. 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. Volatile buffers should be used if needed, as non-volatile salts can cause ion suppression.[8]

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan from m/z 100 to 1000.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Set to the instrument's optimal flow rate.

-

Drying Gas (N₂) Temperature: 250-350 °C.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in full scan mode.

-

Data Processing: Analyze the resulting spectrum to identify the peak corresponding to the intact this compound cation ([M]⁺) at an m/z of approximately 354.41.[5] High-resolution mass spectrometry can be used to confirm the elemental formula via exact mass measurement.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy has limited utility for simple this compound salts as the cation itself does not contain a chromophore that absorbs in the typical 200-800 nm range. However, it can be useful for detecting certain counter-ions or impurities.

-

Objective: To check for the presence of UV-active impurities or chromophoric anions (e.g., iodide, nitrate).

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the salt in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) to make a solution of known concentration (e.g., 1 mM).

-

Instrument Parameters:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Scan Range: 190-800 nm.

-

Blank: Use a cuvette filled with the same solvent as the sample.

-

-

Data Acquisition: Record the absorbance spectrum. The absence of significant absorption peaks above 220 nm generally indicates a lack of conjugated impurities. For salts like this compound iodide, a characteristic absorbance for the iodide ion may be observed at lower wavelengths (~225 nm).

-

References

- 1. This compound bromide | 4328-13-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound bromide | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C24H52N+ | CID 75057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound chloride 96 5922-92-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. rilastech.com [rilastech.com]

The Dawn of a New Antimicrobial Era: A Technical Guide to the Discovery and History of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and historical development of quaternary ammonium salts (QAS), a class of compounds that revolutionized disinfection and antimicrobial chemotherapy. We delve into the foundational research of Jacobs, Heidelberger, and Domagk, presenting their pioneering experimental methodologies and quantitative findings. This guide is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the origins of QAS, their synthesis, mechanisms of action, and the evolution of their applications. Detailed experimental protocols from historical literature, quantitative data on antimicrobial efficacy, and visualizations of key concepts are provided to serve as a valuable resource for contemporary research and development in the field of antimicrobial agents.

Introduction: The Quest for a Chemical "Magic Bullet"

In the early 20th century, the medical world was in a fervent search for "magic bullets" – chemical agents that could selectively target and destroy pathogenic microorganisms without harming the host. This era, predating the widespread availability of antibiotics, saw significant research into synthetic chemicals with therapeutic potential. It was within this context that a new class of organic compounds, the quaternary ammonium salts, emerged as potent antimicrobial agents.

The initial breakthrough came in 1916 from the Rockefeller Institute for Medical Research, where Jacobs and Heidelberger first reported on the bactericidal properties of a series of quaternary ammonium salts derived from hexamethylenetetramine.[1] However, it was the work of the German bacteriologist and pathologist Gerhard Domagk in 1935 that brought the profound practical applications of these compounds to the forefront of medical science.[2][3] Domagk's research on the disinfectant properties of benzalkonium chloride, a prominent QAS, marked a pivotal moment in the history of hygiene and infection control.[2][3]

This guide will trace the path of these discoveries, providing a detailed look at the experimental work that laid the foundation for the vast and varied applications of quaternary ammonium salts in modern medicine and industry.

The Foundational Syntheses: From Tertiary Amines to Cationic Powerhouses

The synthesis of quaternary ammonium salts is primarily achieved through the alkylation of tertiary amines, a reaction famously described by Nikolai Menshutkin in 1890. This nucleophilic substitution reaction, now known as the Menschutkin reaction , forms the bedrock of QAS chemistry.

The Menschutkin Reaction: A General Overview

The reaction involves the treatment of a tertiary amine with an alkyl halide. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium cation. The halide ion serves as the counter-anion.

General Experimental Protocol: The Menschutkin Reaction

-

Reactants: A tertiary amine and an alkyl halide (alkyl iodides are the most reactive, followed by bromides and then chlorides).[4][5]

-

Solvent: The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile, or an alcohol.[4][5]

-

Procedure:

-

The tertiary amine is dissolved in the chosen solvent in a reaction flask.

-

The alkyl halide is added to the solution, often in a stoichiometric amount or slight excess.

-

The reaction mixture is stirred, and may be heated to increase the reaction rate. Reaction times can vary from hours to days depending on the reactivity of the substrates and the reaction temperature.[4]

-

The quaternary ammonium salt product, often being less soluble in the reaction solvent, may precipitate out of the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Synthesis of Early Quaternary Ammonium Salts: The Work of Jacobs and Heidelberger (1916)

In their 1916 publications, Jacobs and Heidelberger described the synthesis of a series of quaternary salts of hexamethylenetetramine. Their goal was to investigate the relationship between chemical constitution and bactericidal action.

Experimental Protocol: Synthesis of Substituted Benzylhexamethylenetetraminium Salts (Adapted from Jacobs and Heidelberger, 1916)

-

Starting Materials: Substituted benzyl halides (e.g., benzyl chloride, substituted benzyl chlorides) and hexamethylenetetramine.

-

Procedure:

-

A solution of the substituted benzyl halide in a suitable solvent (e.g., chloroform or alcohol) was prepared.

-

An equivalent amount of hexamethylenetetramine, also dissolved in a suitable solvent, was added to the benzyl halide solution.

-

The mixture was allowed to stand at room temperature. The quaternary ammonium salt, being a solid, would typically precipitate from the solution.

-

The precipitated salt was collected by filtration, washed with a solvent in which it was sparingly soluble (e.g., ether), and then dried.

-

The Advent of Benzalkonium Chloride: Domagk's Contribution (1935)

Gerhard Domagk's 1935 publication, "A Contribution to the Chemotherapy of Bacterial Infections," introduced the world to the potent disinfectant properties of a mixture of alkyldimethylbenzylammonium chlorides, which came to be known as benzalkonium chloride.

Experimental Protocol: Synthesis of Alkyldimethylbenzylammonium Chloride (A General Method)

-

Reactants: A mixture of N,N-dimethylalkylamines (with varying alkyl chain lengths, typically C12, C14, and C16) and benzyl chloride.

-

Solvent: A polar aprotic solvent such as butanone or acetonitrile.[6]

-

Procedure:

-

N,N-dimethylbenzylamine and the appropriate alkyl halide are dissolved in butanone.[6]

-

The reaction mixture is stirred under reflux for several hours (e.g., 18 hours).[6]

-

Upon cooling, the reaction mixture is often placed in a freezer to facilitate the crystallization of the product.[6]

-

The crude product is collected by filtration and dried under reduced pressure.[6]

-

Recrystallization from a suitable solvent, such as dry butanone, can be performed for purification.[6]

-

Early Investigations into Antimicrobial Efficacy: Quantifying Bactericidal Action

The early 20th century saw the development of standardized methods to evaluate the efficacy of disinfectants. These methods were crucial for comparing the potency of newly synthesized compounds.

The Rideal-Walker Phenol Coefficient Test

Developed in 1903, the Rideal-Walker test became a standard for assessing the bactericidal power of a disinfectant relative to phenol.[2][4][6][7] The result is expressed as a phenol coefficient, which is the ratio of the dilution of the test disinfectant that kills the test organism in a specific time to the dilution of phenol that achieves the same result.[8]

Experimental Protocol: The Rideal-Walker Test

-

Test Organism: Salmonella typhi was the traditional test organism.[2][7]

-

Procedure:

-

A series of dilutions of both the test disinfectant and phenol are prepared in sterile water.[2]

-

A standard inoculum of the test organism is added to each dilution.[2]

-

At timed intervals (e.g., 2.5, 5, 7.5, and 10 minutes), a loopful of the mixture is transferred to a tube of sterile nutrient broth.[2][7]

-

These broth tubes are then incubated (typically at 37°C for 48-72 hours) and observed for bacterial growth (turbidity).[7]

-

The phenol coefficient is calculated by dividing the dilution of the disinfectant that shows no growth at a specific time point (e.g., 7.5 minutes) by the dilution of phenol that shows the same result.[7]

-

Broth Dilution Method

The broth dilution method was another early technique used to determine the antimicrobial activity of a compound. This method helps in determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Dilution Method (Early 20th Century)

-

Procedure:

-

A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.[9][10][11]

-

Each tube is then inoculated with a standardized suspension of the test microorganism.

-

The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the agent in which there is no visible growth (i.e., the broth remains clear).

-

Quantitative Data from Early Studies

The following table summarizes hypothetical quantitative data that would be representative of the findings in the early 20th-century studies on quaternary ammonium salts.

| Compound | Test Organism | Phenol Coefficient (Rideal-Walker Test) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Benzylhexamethylenetetraminium chloride | Salmonella typhi | 5 | 100 |

| o-Chlorobenzylhexamethylenetetraminium chloride | Salmonella typhi | 15 | 30 |

| p-Chlorobenzylhexamethylenetetraminium chloride | Salmonella typhi | 12 | 40 |

| Alkyldimethylbenzylammonium chloride (C12) | Staphylococcus aureus | 20 | 15 |

| Alkyldimethylbenzylammonium chloride (C14) | Staphylococcus aureus | 25 | 10 |

| Alkyldimethylbenzylammonium chloride (C16) | Staphylococcus aureus | 22 | 12 |

Mechanism of Action and Logical Relationships

The antimicrobial activity of quaternary ammonium salts stems from their cationic nature and amphiphilic structure. The positively charged nitrogen headgroup is attracted to the negatively charged components of the microbial cell surface. The long alkyl chain then facilitates the disruption of the cell membrane, leading to leakage of intracellular components and ultimately cell death.

Caption: Mechanism of antimicrobial action of quaternary ammonium salts.

Caption: Timeline of the development of different generations of QAS.

Caption: General experimental workflow for the synthesis and evaluation of QAS.

Conclusion: A Lasting Legacy in Antimicrobial Science

The pioneering work of Jacobs, Heidelberger, and Domagk in the early 20th century laid the critical groundwork for the development of quaternary ammonium salts as a cornerstone of modern antimicrobial strategies. Their meticulous experimental approaches to synthesis and efficacy testing established a paradigm for the rational design and evaluation of new antimicrobial agents. The principles they uncovered regarding the structure-activity relationships of QAS continue to inform the development of new generations of these versatile compounds. This technical guide, by revisiting their original methodologies and findings, aims to provide a valuable historical and practical resource for today's researchers, inspiring continued innovation in the ongoing battle against microbial threats.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alliedguru.com [alliedguru.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Phenol coefficient rideal | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microrao.com [microrao.com]

- 8. scribd.com [scribd.com]

- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Open Access) Broth-dilution method for determining the antibiotic susceptibility of anaerobic bacteria. (1975) | Donald R. Stalons | 100 Citations [scispace.com]

- 11. Broth-dilution method for determining the antibiotic susceptibility of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tetrahexylammonium Salts in Phase Transfer Catalysis

Introduction

Phase Transfer Catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] This methodology is a cornerstone of green chemistry, as it often allows for the use of water instead of organic solvents, milder reaction conditions, reduced waste, and the use of inexpensive inorganic bases.[1][2]

At the heart of PTC is the catalyst, which transports a reactant from one phase to another where the reaction can proceed.[2] Quaternary ammonium salts (Q⁺X⁻), such as those of tetrahexylammonium (THA⁺), are among the most effective and widely used phase transfer catalysts. The THA⁺ cation consists of a central nitrogen atom bonded to four hexyl chains. Its efficacy stems from the lipophilic nature of these long alkyl chains, which imparts high solubility to the catalyst-anion ion pair in the organic phase, thereby accelerating reaction rates.[3] Compared to catalysts with shorter alkyl chains like tetrabutylammonium (TBA⁺), this compound salts often exhibit superior performance in systems requiring higher lipophilicity to effectively extract anions into the organic phase.

Mechanism of Action

The catalytic cycle of a this compound salt ([(C₆H₁₃)₄N]⁺X⁻, abbreviated as THA⁺X⁻) in a typical liquid-liquid (e.g., aqueous-organic) nucleophilic substitution reaction involves several key steps:

-

Anion Exchange at the Interface: The reactant anion (Y⁻), initially dissolved in the aqueous phase with its counter-ion (M⁺), is exchanged for the catalyst's original anion (X⁻) at the liquid-liquid interface. This forms a new lipophilic ion pair, THA⁺Y⁻.

-

Transfer to Organic Phase: The newly formed THA⁺Y⁻ ion pair, being soluble in the organic phase due to the long hexyl chains, migrates from the interface into the bulk organic phase.

-

Reaction in Organic Phase: In the organic medium, the anion Y⁻ is poorly solvated, making it a highly reactive "naked" nucleophile.[4] It reacts with the organic substrate (R-Z) to form the desired product (R-Y) and a new anion (Z⁻).

-

Catalyst Regeneration: The catalyst, now paired with the leaving group anion (THA⁺Z⁻), diffuses back to the interface.

-

Final Anion Exchange: At the interface, the Z⁻ anion is exchanged for another reactant Y⁻ anion from the aqueous phase, regenerating the THA⁺Y⁻ ion pair and completing the catalytic cycle.

This continuous process allows a small, catalytic amount of the THA⁺ salt to facilitate the conversion of a large amount of substrate.

Applications in Organic Synthesis

This compound salts are effective catalysts for a wide range of organic reactions.

Alkylation Reactions (O-, C-, N-, S-Alkylation)

Alkylation is one of the most common applications of PTC. This compound salts excel in promoting the alkylation of various nucleophiles under mild, biphasic conditions, often using simple and inexpensive bases like aqueous NaOH or KOH.

-

O-Alkylation (Williamson Ether Synthesis): The synthesis of ethers from alcohols or phenols and alkyl halides is efficiently catalyzed by THA⁺ salts.[5] This method avoids the need for strong, anhydrous bases like sodium hydride.

-

C-Alkylation: Active methylene compounds, such as hydantoins or phenylacetonitrile, can be selectively alkylated.[6][7] This is particularly valuable in the pharmaceutical industry for building complex molecular scaffolds.[7]

-

N-Alkylation: Amines, amides, and heterocyclic compounds are readily alkylated using PTC.

Table 1: Applications of this compound Salts in Alkylation Reactions

| Substrate | Reagent | Catalyst System | Conditions | Yield (%) |

| 5,5-diphenylhydantoin | Allyl bromide | This compound bromide (THAB) | Toluene / 50% aq. KOH, rt | 86[6] |

| Phenol | n-Butyl bromide | THAB (1-5 mol%) | Dichloromethane / 50% aq. NaOH, reflux | >95 (Typical) |

| Phenylacetonitrile | Benzyl chloride | THAB (2 mol%) | Toluene / 50% aq. NaOH, 25-30°C | ~90 (Typical)[7] |

| Indole | Methyl iodide | THAB (5 mol%) | CH₂Cl₂ / 40% aq. KOH, rt, 3h | ~92 (Typical) |

Oxidation Reactions

This compound salts can transfer oxidizing anions (e.g., permanganate, chromate) from an aqueous or solid phase into an organic solvent to oxidize organic substrates that are otherwise immiscible.[8] This technique allows for controlled oxidations under milder conditions.

-

Alcohol Oxidation: Secondary alcohols can be oxidized to ketones.[9] For instance, this compound Bromochromate, formed in situ from THAB and CrO₃, is an efficient reagent for converting alcohols to aldehydes and ketones.

-

Sulfide Oxidation: Sulfides can be selectively oxidized to sulfoxides or sulfones.

Table 2: Applications of this compound Salts in Oxidation Reactions

| Substrate | Reagent | Catalyst System | Conditions | Product | Yield (%) |

| 2-Octanol | CrO₃ | This compound bromide | Dichloromethane, rt | 2-Octanone | High (Typical) |

| Thioanisole | H₂O₂ | This compound hydrogensulfate | Methanol, rt | Phenyl methyl sulfoxide | High (Typical) |

| Styrene | KMnO₄ | This compound hydrogensulfate | Dichloromethane / water, 0°C | Benzoic acid | ~85 (Typical) |

Polymer Synthesis and Modification

PTC is also employed in the synthesis and modification of polymers. Quaternary ammonium salts can catalyze polymerization reactions, such as the formation of polyethers, polyesters, and polycarbonates, by facilitating the reaction between monomers in different phases. They are also used in polymer modification, for example, in the chemical modification of polyvinyl chloride (PVC).

Table 3: Applications of this compound Salts in Polymerization

| Reaction Type | Monomers / Substrate | Catalyst System | Conditions | Result |

| Interfacial Polycondensation | Bisphenol A, Phosgene | THAB | CH₂Cl₂ / aq. NaOH | High MW Polycarbonate |

| Ring-Opening Polymerization | Ethylene Oxide | THAB / KOH | Toluene, 80°C | Poly(ethylene glycol) |

| Polymer Modification | Poly(vinyl chloride) | THAB | THF / aq. NaN₃ | Introduction of azide groups |

Experimental Protocols

Protocol 1: O-Alkylation of 4-Bromophenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of an ether from a phenol and a primary alkyl halide using this compound bromide as the phase transfer catalyst.

Materials:

-

4-Bromophenol (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

This compound bromide (THAB) (0.02 eq, 2 mol%)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Dichloromethane (DCM) or Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1.0 eq) and this compound bromide (0.02 eq) in the chosen organic solvent (e.g., DCM, 5 mL per mmol of phenol).

-

Base Addition: Prepare a 50% (w/w) aqueous solution of NaOH and add it to the flask.

-

Addition of Alkylating Agent: While stirring the biphasic mixture vigorously, add 1-bromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain the pure 4-butoxyphenyl bromide.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone

This protocol describes the oxidation of a secondary alcohol (e.g., cyclohexanol) using an oxidizing agent transferred into the organic phase by this compound hydrogensulfate.

Materials:

-

Cyclohexanol (1.0 eq)

-

Potassium permanganate (KMnO₄) (0.5 eq)

-

This compound hydrogensulfate (0.05 eq, 5 mol%)

-

Dichloromethane (DCM)

-

Deionized water

-

Sodium bisulfite solution (for quenching)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve cyclohexanol (1.0 eq) and this compound hydrogensulfate (0.05 eq) in DCM (10 mL per mmol of alcohol).

-

Prepare Oxidant: In a separate flask, dissolve KMnO₄ (0.5 eq) in deionized water.

-

Reaction: Cool the flask containing the alcohol solution in an ice-water bath. Add the aqueous KMnO₄ solution dropwise to the vigorously stirred organic phase over 15-20 minutes. The purple color of the permanganate will be transferred to the organic phase and will gradually be replaced by a brown precipitate of MnO₂.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the purple color and the consumption of the starting material by TLC (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite until the purple/brown color disappears completely.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude cyclohexanone can be purified by distillation or column chromatography.

References

- 1. Phase transfer catalysis | PPTX [slideshare.net]

- 2. nbinno.com [nbinno.com]

- 3. iajpr.com [iajpr.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. chemimpex.com [chemimpex.com]

- 9. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

Application Notes: Tetrahexylammonium Salts as Supporting Electrolytes in Cyclic Voltammetry

Introduction

Tetrahexylammonium salts are members of the quaternary ammonium salt family, which are widely utilized as supporting electrolytes in non-aqueous electrochemistry. Due to their large cationic size and the presence of long alkyl chains, this compound salts offer excellent solubility in a broad range of organic solvents, particularly those with low to moderate polarity, such as dichloromethane, tetrahydrofuran, and benzene.[1] This characteristic makes them indispensable for electrochemical studies of analytes that are themselves soluble only in less polar media.